1-Tert-butyl-3-(2,3-dichlorophenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDDTKHLLOYYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Tert Butyl 3 2,3 Dichlorophenyl Urea
Established Synthetic Pathways for the Core Compound
The formation of the 1-tert-butyl-3-(2,3-dichlorophenyl)urea core structure is predominantly achieved through well-established urea (B33335) synthesis protocols. These methods are characterized by their efficiency and reliability in forming the urea linkage.
Isocyanate-Based Reaction Strategies
The most direct and widely employed method for the synthesis of this compound involves the reaction of 2,3-dichlorophenyl isocyanate with tert-butylamine (B42293). This nucleophilic addition reaction is typically carried out in an inert solvent. The lone pair of the nitrogen atom in tert-butylamine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the corresponding urea derivative. This method is favored for its high yields and the commercial availability of the starting materials. The general reaction is a cornerstone in the synthesis of a vast array of urea derivatives. nih.gov
A variety of solvents can be employed for this reaction, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF), diethyl ether, and chlorinated solvents like dichloromethane. mdpi.com The reaction generally proceeds smoothly at room temperature, although gentle heating can be applied to ensure complete conversion.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2,3-Dichlorophenyl isocyanate | tert-Butylamine | This compound | Nucleophilic Addition |
Alternative Coupling and Formation Methods
While the isocyanate-amine reaction is the most common, alternative methods for urea synthesis can also be applied to produce this compound. One such classic method involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). nih.govorgsyn.org In this approach, 2,3-dichloroaniline (B127971) would first react with phosgene or triphosgene to form the 2,3-dichlorophenyl isocyanate in situ, which then reacts with tert-butylamine as described above. Alternatively, the aniline (B41778) can be converted to a carbamate, which then reacts with the amine to form the urea. scispace.com
Another less common but viable strategy involves the reaction of an amine with a carbamoyl (B1232498) chloride. In the context of the target molecule, this would entail the reaction of 2,3-dichloroaniline with tert-butylcarbamoyl chloride. Furthermore, catalytic methods involving the carbonylation of amines are also an area of ongoing research for urea synthesis.
Design and Synthesis of Analogues and Derivatives
The systematic modification of the this compound structure allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These modifications can be targeted at the dichlorophenyl ring, the urea linkage, or the tert-butyl group.
Structural Modifications on the Dichlorophenyl Moiety
The electronic and steric properties of the dichlorophenyl ring can be modulated by introducing different substituents or by altering the position of the existing chlorine atoms. For instance, analogues with different halogen substitution patterns (e.g., 3,4-dichloro or 3,5-dichloro) can be synthesized by starting with the corresponding substituted anilines. nih.govsigmaaldrich.com The synthesis of 1-butyl-3-(3,5-dichlorophenyl)urea has been documented, showcasing the accessibility of such isomers. sigmaaldrich.com
| Starting Material | Reagent | Resulting Analogue |
| 3,4-Dichloroaniline | tert-Butyl isocyanate | 1-tert-butyl-3-(3,4-dichlorophenyl)urea |
| 3,5-Dichloroaniline | Butyl isocyanate | 1-butyl-3-(3,5-dichlorophenyl)urea |
Derivatization of the Urea Linkage (e.g., Thiourea (B124793) Analogues)
The replacement of the carbonyl oxygen of the urea group with a sulfur atom yields the corresponding thiourea analogue. These thiourea derivatives are of significant interest due to their distinct chemical properties and biological activities. The synthesis of 1-tert-butyl-3-(2,3-dichlorophenyl)thiourea can be achieved by reacting 2,3-dichlorophenyl isothiocyanate with tert-butylamine.
A specific example of a thiourea derivative is the synthesis of 3-acetyl-1-(2,3-dichlorophenyl)thiourea. nih.gov This compound was prepared by reacting 2,3-dichloroaniline with acetyl isothiocyanate, which is generated in situ from acetyl chloride and ammonium (B1175870) thiocyanate. nih.gov This demonstrates a versatile method for creating N-acylthiourea derivatives. The synthesis of various thiourea derivatives often involves the reaction of an amine with an isothiocyanate. google.commdpi.comgoogle.comresearchgate.net
| Reactant 1 | Reactant 2 | Product |
| 2,3-Dichloroaniline | Acetyl isothiocyanate | 3-Acetyl-1-(2,3-dichlorophenyl)thiourea |
| 2,3-Dichlorophenyl isothiocyanate | tert-Butylamine | 1-tert-butyl-3-(2,3-dichlorophenyl)thiourea |
Introduction of Diverse Substituents on the N-tert-butyl Nitrogen
Further derivatization can be achieved by introducing substituents on the nitrogen atoms of the urea linkage. The N-tert-butyl nitrogen, being part of a secondary amide, can potentially be alkylated or acylated under appropriate basic conditions. For example, the synthesis of N-benzyl-N-(tert-butyl)-N'-(3-chlorophenyl)urea has been reported, indicating that the urea nitrogen can be functionalized with alkyl groups.
Another example is 1-butyl-3-(2,3-dichlorophenyl)-1-phenylurea, where a phenyl group is introduced on one of the nitrogen atoms. sigmaaldrich.com These modifications can significantly alter the three-dimensional shape and hydrogen bonding capabilities of the molecule. The synthesis of such trisubstituted ureas often involves the reaction of a secondary amine with an isocyanate.
Incorporation of Heterocyclic Systems (e.g., Pyrazole (B372694), Isoxazole)
The core structure of this compound is a precursor for the synthesis of more complex derivatives featuring heterocyclic moieties such as pyrazole and isoxazole (B147169). These transformations typically involve the reaction of a key intermediate, 2,3-dichlorophenyl isocyanate, with an appropriate amino-heterocycle. While direct synthetic examples starting from this compound are not extensively documented, the established principles of urea chemistry allow for the outlining of viable synthetic routes.
One common strategy involves the reaction of an amino-pyrazole or amino-isoxazole with a phenyl isocyanate. researchgate.net For instance, 3-amino-5-tert-butylisoxazole (B1265968) can be reacted with 2,3-dichlorophenyl isocyanate to yield a related isoxazolyl-urea. The synthesis of pyrazole-containing ureas follows a similar logic, often by condensing an aminopyrazole with the corresponding isocyanate. researchgate.net
Another powerful method for the synthesis of these heterocycles is the [3+2] cycloaddition reaction. niscpr.res.infishersci.co.uk This approach could involve constructing the pyrazole or isoxazole ring from a precursor already containing the urea functionality. For example, a terminal alkyne could be reacted with a nitrile oxide in a 1,3-dipolar cycloaddition to form the isoxazole ring. niscpr.res.in The synthesis of pyrazoles can be achieved through various multicomponent reactions, often involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or the reaction of an alkyne with a diazo compound. fishersci.co.uk
These synthetic strategies highlight the modular nature of urea synthesis, allowing for the incorporation of diverse heterocyclic systems. The table below presents examples of related phenylurea derivatives that incorporate pyrazole and isoxazole rings, illustrating the structural diversity achievable.
Table 1: Examples of Phenylurea Derivatives with Heterocyclic Systems
| Compound Name | Molecular Formula | Heterocyclic System | Reference |
| 1-(5-tert-Butylisoxazol-3-yl)-3-(4-chlorophenyl)urea | C₁₄H₁₆ClN₃O₂ | Isoxazole | niscpr.res.in |
| 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea | C₂₁H₂₃ClN₄O | Pyrazole | |
| N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea | C₁₇H₁₁Cl₅N₄O | Pyrazole |
Advanced Chemical Reactivity and Degradation Studies
Investigation of Acid-Assisted De-tert-butylation Reactions
The tert-butyl group on the urea nitrogen of this compound is susceptible to cleavage under acidic conditions. This de-tert-butylation reaction is a significant chemical transformation that removes the bulky alkyl substituent, yielding the corresponding N-(2,3-dichlorophenyl)urea.
The mechanism of this reaction proceeds via protonation of the urea's carbonyl oxygen by a strong acid. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butyl group as a stable tertiary carbocation (tert-butyl cation). rsc.org The stability of this carbocation is a key driving force for the reaction. The resulting enol-like intermediate then tautomerizes to the more stable de-alkylated urea product. Research has shown that high acid concentrations are effective for achieving exclusive de-tert-butylation while preventing the degradation of the urea linkage itself. rsc.org This reaction can be performed in various organic and aqueous solvents using either inorganic or organic acids. rsc.org While traditionally requiring harsh conditions, milder methods using Lewis acids like copper(II) triflate have also been reported for the de-tert-butylation of related amides, suggesting potential alternative pathways. bath.ac.uk
Table 2: Acid-Assisted De-tert-butylation of this compound
| Reactant | Reagents/Conditions | Major Product | Byproduct | Reference |
| This compound | Strong Acid (e.g., HCl, H₂SO₄) | N-(2,3-dichlorophenyl)urea | Isobutylene | rsc.org |
Photochemical Transformation Pathways and Products
The photochemical degradation of phenylurea compounds, particularly chlorinated derivatives, is an important area of study for understanding their environmental fate. The irradiation of this compound with ultraviolet (UV) light is expected to initiate a series of transformation reactions. Studies on analogous compounds, such as the herbicide diuron (B1670789) (1-(3,4-dichlorophenyl)-3,3-dimethylurea), provide insight into the likely degradation pathways. bath.ac.uknih.gov
The primary photochemical processes are expected to include:
N-Dealkylation: The cleavage of the tert-butyl group from the nitrogen atom is a probable initial step, similar to the acid-catalyzed reaction, leading to the formation of N-(2,3-dichlorophenyl)urea. Further dealkylation can occur if the other nitrogen is substituted.
Hydroxylation of the Aromatic Ring: The dichlorophenyl ring can undergo hydroxylation, where a chlorine atom is replaced by a hydroxyl group, or a hydrogen atom is substituted. This process is often mediated by hydroxyl radicals generated in the presence of photosensitizers like titanium dioxide (TiO₂) or hydrogen peroxide. nih.gov
Cleavage of the Urea Bridge: The bond between the carbonyl group and the phenylamino (B1219803) moiety can break, leading to the formation of 2,3-dichloroaniline and other degradation products.
Oxidation: The urea functionality can be oxidized, leading to a variety of smaller, more polar molecules.
Table 3: Potential Photochemical Transformation Products of this compound
| Proposed Product | Plausible Formation Pathway | Reference |
| N-(2,3-dichlorophenyl)urea | N-De-tert-butylation | nih.gov |
| 2,3-dichloroaniline | Cleavage of the urea bridge | |
| Hydroxylated dichlorophenylureas | Hydroxylation of the aromatic ring | nih.gov |
| 2,3-dichlorophenol | Hydrolysis of hydroxylated intermediates or direct cleavage | nih.gov |
Structure Activity Relationship Sar and Computational Investigations
Systematic Elucidation of Structure-Activity Relationships
The position and nature of halogen substituents on the phenyl ring of phenylurea derivatives are critical determinants of their biological activity. In the case of 1-Tert-butyl-3-(2,3-dichlorophenyl)urea, the presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring significantly impacts its efficacy. While direct studies on the 2,3-dichloro isomer are limited, research on related dichlorophenyl ureas, such as the 3,4-dichloro isomer (diuron), provides valuable insights.
Studies on various substituted phenylureas have demonstrated that the position of the halogen atoms can dramatically alter the biological activity. For instance, in a series of related compounds, variations in the halogen substitution pattern led to significant differences in their inhibitory concentrations (IC50) against target enzymes. This underscores the importance of the precise arrangement of the chlorine atoms in this compound for its biological performance.
The tert-butyl group and the dichlorophenyl moiety of this compound exert significant steric and electronic effects that are fundamental to its biological activity.
The tert-butyl group is a bulky aliphatic substituent that introduces considerable steric hindrance. This bulkiness can influence the molecule's ability to fit into the binding site of its target protein. In some cases, a bulky group can enhance binding by occupying a hydrophobic pocket within the receptor. The tert-butyl group also has a notable electronic effect through hyperconjugation, which can modulate the electronic properties of the adjacent urea (B33335) linkage. Research on other molecules has shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which can affect the molecule's reactivity and interactions. nih.govrsc.org
The interplay between the bulky, electron-donating (by hyperconjugation) tert-butyl group and the electron-withdrawing dichlorophenyl group is a key aspect of the SAR for this compound. This balance of steric bulk and electronic properties is crucial for its biological function.
The biological activity of a flexible molecule like this compound is also dependent on its conformational preferences. The molecule can adopt various shapes due to rotation around its single bonds. The most stable conformation, or the conformation it adopts when binding to its target, will significantly influence its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenylurea herbicides, QSAR models have been instrumental in predicting their efficacy and understanding the key molecular properties that govern their function.
While specific QSAR models for this compound are not extensively documented, studies on related dichlorophenyl ureas, such as diuron (B1670789) (1,1-dimethyl-3-(3,4-dichlorophenyl)urea), have provided valuable frameworks. These models typically use a range of molecular descriptors to quantify the structural features of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
For a compound like this compound, relevant descriptors in a QSAR model would likely include:
LogP: A measure of the compound's lipophilicity, which influences its ability to cross biological membranes.
Molar Refractivity (MR): A descriptor related to the volume of the molecule and its polarizability.
Electronic Descriptors: Such as Hammett constants or calculated atomic charges, to quantify the electron-withdrawing or -donating effects of the substituents.
Steric Descriptors: Like Taft's steric parameter (Es) or Verloop's sterimol parameters, to describe the size and shape of the substituents.
Topological Indices: Which describe the connectivity of the atoms in the molecule.
A hypothetical QSAR equation for a series of phenylurea herbicides might take the form:
Where the coefficients (c1, c2, etc.) are determined by statistical analysis of a training set of compounds with known activities. Such models can then be used to predict the activity of new, untested compounds like this compound.
The following table presents hypothetical data for a QSAR study on a series of dichlorophenyl urea derivatives, illustrating the types of descriptors that would be considered:
| Compound | LogP | Molar Refractivity | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (log(1/IC50)) |
| This compound | 4.2 | 75.3 | 0.60 | -1.54 | (Predicted) |
| 1-Methyl-3-(2,3-dichlorophenyl)urea | 3.1 | 60.1 | 0.60 | -0.07 | 5.8 |
| 1-Ethyl-3-(2,3-dichlorophenyl)urea | 3.5 | 64.7 | 0.60 | -0.38 | 6.2 |
| 1-Propyl-3-(2,3-dichlorophenyl)urea | 4.0 | 69.3 | 0.60 | -0.67 | 6.5 |
Note: The data in this table is illustrative and intended to demonstrate the principles of QSAR modeling. The biological activity for the title compound is marked as "Predicted" as it would be determined using the model derived from the other compounds.
QSAR studies on related compounds have highlighted the importance of a balanced lipophilicity and specific electronic and steric properties for optimal activity. nih.gov
Advanced Computational Chemistry Approaches
Beyond QSAR, more advanced computational methods can provide deeper insights into the molecular interactions of this compound. These techniques can simulate the binding of the molecule to its target protein, offering a detailed picture of the forces that drive this interaction.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor protein to form a stable complex. nih.govmdpi.com This method is invaluable for understanding the molecular basis of the compound's biological activity and for predicting the binding affinity of new potential inhibitors. nih.gov
For phenylurea herbicides, the target protein is typically the D1 protein in Photosystem II. A molecular docking simulation of this compound into the binding site of the D1 protein would involve the following steps:
Preparation of the Receptor and Ligand: The three-dimensional structures of the D1 protein and this compound are prepared. This includes adding hydrogen atoms, assigning atomic charges, and defining the binding site on the protein.
Docking Algorithm: A docking program is used to explore the conformational space of the ligand within the binding site and to calculate the binding energy for different orientations.
Scoring Function: A scoring function is used to rank the different poses of the ligand based on their predicted binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.
The results of a docking simulation can reveal key interactions between the ligand and the protein, such as:
Hydrogen Bonds: The urea moiety of this compound is capable of forming hydrogen bonds with amino acid residues in the binding site. The N-H groups can act as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The tert-butyl group and the dichlorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The chlorine atoms on the phenyl ring may also participate in halogen bonding with electron-rich atoms in the protein.
The following table summarizes the potential interactions that could be identified in a molecular docking study of this compound with its target protein:
| Molecular Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |
| Urea N-H | Serine, Histidine | Hydrogen Bond (Donor) |
| Urea C=O | Phenylalanine, Serine | Hydrogen Bond (Acceptor) |
| Tert-butyl group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
| Dichlorophenyl ring | Phenylalanine, Tyrosine | π-π Stacking, Hydrophobic Interaction |
| Chlorine atoms | Glycine, Alanine (backbone carbonyl) | Halogen Bond |
Note: The specific amino acid residues would depend on the actual protein target and the predicted binding pose.
By providing a detailed understanding of the ligand-target interactions, molecular docking simulations can guide the rational design of new phenylurea derivatives with improved biological activity.
Molecular Dynamics Simulations to Explore Binding Stability
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and binding stability of ligands within the active site of a target protein. For this compound, MD simulations can provide insights into the conformational changes of both the compound and the protein over time, elucidating the key interactions that contribute to the stability of the complex.
In a typical MD simulation study, the protein-ligand complex, with the ligand docked into the binding pocket, is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of every atom in the system over a defined period, typically nanoseconds to microseconds, by solving Newton's equations of motion.
Analysis of the MD trajectory for a complex involving a compound analogous to this compound, such as a phenylurea derivative targeting a specific kinase, would likely focus on several key parameters to assess binding stability. These include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts.
For instance, a stable binding mode would be characterized by a low and converged RMSD for the ligand, indicating that it remains in its initial binding pose throughout the simulation. The RMSF analysis would highlight flexible regions of the protein, which could be important for ligand entry and exit, as well as the more rigid residues that are crucial for maintaining the integrity of the binding site. A consistent pattern of hydrogen bonds between the urea moiety of the compound and key amino acid residues in the active site, along with stable hydrophobic interactions involving the dichlorophenyl and tert-butyl groups, would further confirm a stable binding interaction.
The data from such simulations can be presented in various formats to visualize and quantify the binding stability.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Phenylurea Derivative
| Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Force Field | AMBER |
Table 2: Example Analysis of MD Simulation Results for a Hypothetical Protein-Ligand Complex
| Metric | Result | Interpretation |
|---|---|---|
| Average Ligand RMSD | 1.5 Å | Stable binding within the active site |
| Key Hydrogen Bond Occupancy | > 80% | Persistent and strong hydrogen bonding |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that determines the mathematical representation of the atomic orbitals. researchgate.net
A key aspect of DFT analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The optimized geometry provides a realistic three-dimensional representation of the molecule.
Furthermore, DFT calculations can be used to determine various electronic properties that are crucial for understanding the reactivity of the compound. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atom of the carbonyl group in the urea moiety is expected to be an electron-rich region, while the hydrogen atoms of the amine groups would be electron-poor.
The reactivity of the molecule can be further explored through the calculation of global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the chemical reactivity and stability of the molecule.
Table 3: Representative DFT Calculation Parameters
| Parameter | Specification |
|---|---|
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
Table 4: Calculated Global Reactivity Descriptors for a Phenylurea Analog
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 7.8 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 3.3 |
| Chemical Potential (μ) | -4.5 |
Quantum Chemical Calculations of Frontier Molecular Orbitals
Quantum chemical calculations, often performed using DFT, are instrumental in determining the energies and shapes of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The characteristics of these orbitals are fundamental to understanding the chemical reactivity and electronic transitions of a molecule.
The HOMO represents the ability of a molecule to donate electrons, and its energy is related to the ionization potential. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. The LUMO, on the other hand, represents the ability of a molecule to accept electrons, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile.
For this compound, the HOMO is likely to be localized on the electron-rich dichlorophenyl ring and the urea linkage, while the LUMO would be distributed over the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
The visualization of the HOMO and LUMO surfaces provides a clear picture of the regions where the molecule is most likely to participate in chemical reactions. This information is particularly valuable in understanding the interactions of the molecule with its biological target.
Table 5: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenylurea
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
These computational investigations, from molecular dynamics simulations to quantum chemical calculations, provide a detailed, atom-level understanding of the behavior and properties of this compound. While the specific data presented here is illustrative and based on analogous compounds, the methodologies described are standard approaches for characterizing the structure-activity relationship of such molecules.
Analytical and Spectroscopic Characterization in Research of 1 Tert Butyl 3 2,3 Dichlorophenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H NMR: In the ¹H NMR spectrum of 1-Tert-butyl-3-(2,3-dichlorophenyl)urea, specific signals would be expected to correspond to the different types of protons present in the molecule. The tert-butyl group would exhibit a singlet, integrating to nine protons, typically in the upfield region of the spectrum. The protons on the dichlorophenyl ring would appear as a complex multiplet in the aromatic region. The two N-H protons of the urea (B33335) linkage would each produce a signal, the chemical shifts of which can be sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals would be observed for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbonyl carbon of the urea moiety would appear as a characteristic signal in the downfield region. The six carbons of the dichlorophenyl ring would also produce distinct signals, with their chemical shifts influenced by the positions of the chlorine atoms.
Illustrative ¹H and ¹³C NMR Data Table
| Assignment | Illustrative ¹H NMR Chemical Shift (ppm) | Illustrative ¹³C NMR Chemical Shift (ppm) |
| tert-Butyl (C(CH₃)₃) | 1.35 (s, 9H) | 50.8 |
| tert-Butyl (C(CH₃)₃) | - | 29.5 |
| Urea (C=O) | - | 154.2 |
| Aromatic CH | 7.20-7.40 (m, 3H) | 120.1, 122.5, 127.8, 130.5, 132.9, 138.6 |
| Urea (NH) | 6.50 (s, 1H), 8.50 (s, 1H) | - |
Note: The data in this table is illustrative and represents typical chemical shift ranges for the described functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways would involve the cleavage of the urea linkage and the loss of the tert-butyl group.
Illustrative Mass Spectrometry Data Table
| Fragment Ion (m/z) | Proposed Identity |
| 260/262/264 | [M]⁺ (Molecular Ion) |
| 203/205/207 | [M - C₄H₉]⁺ |
| 188/190 | [Cl₂C₆H₃NCO]⁺ |
| 161/163 | [Cl₂C₆H₄N]⁺ |
| 57 | [C₄H₉]⁺ |
Note: The m/z values are illustrative and based on expected fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the urea group. The N-H stretching vibrations of the urea linkage would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed around 2850-3100 cm⁻¹. Bending vibrations for the aromatic ring and the C-Cl bonds would also be present at lower frequencies.
Illustrative Infrared Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H Stretching |
| 2960-2870 | C-H Stretching (Aliphatic) |
| 1640-1660 | C=O Stretching (Urea) |
| 1580-1600 | C=C Stretching (Aromatic) |
| 1520-1540 | N-H Bending |
| 700-800 | C-Cl Stretching |
Note: The data in this table is illustrative and represents typical absorption ranges for the described functional groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would allow for the unambiguous determination of its molecular structure. This includes bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice.
Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique. A specific HPLC method would be developed using an appropriate stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of a sample of this compound would be determined by the presence of a single major peak at a characteristic retention time.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. A suitable solvent system would be chosen to achieve good separation between the product, starting materials, and any byproducts on a TLC plate (e.g., silica (B1680970) gel). The spots can be visualized under UV light or with a staining agent. The retention factor (Rf) value would be characteristic for the compound in that specific solvent system.
Development and Application of Bioassays for Efficacy Assessment
To evaluate the biological activity of this compound, specific bioassays would be developed and employed. The nature of these assays depends on the intended biological target of the compound. For instance, if the compound is designed as a potential herbicide, bioassays would involve treating target plant species and observing effects on growth, germination, or specific physiological processes. If it were being investigated as a potential enzyme inhibitor, in vitro assays would be conducted to measure the compound's ability to inhibit the activity of the purified enzyme. These assays are critical for determining the potency and selectivity of the compound's biological effects.
Emerging Research Directions and Future Perspectives for 1 Tert Butyl 3 2,3 Dichlorophenyl Urea
Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity
The development of new therapeutic agents often relies on the iterative process of designing and synthesizing analogues of a lead compound to improve its efficacy and reduce off-target effects. For dichlorophenyl ureas, structure-activity relationship (SAR) studies have provided crucial insights that can guide the rational design of next-generation compounds related to 1-tert-butyl-3-(2,3-dichlorophenyl)urea.
Research on bisaryl urea (B33335) anticancer agents has shown that the presence of lipophilic, electron-withdrawing groups on the phenyl rings enhances their biological activity. nih.gov For instance, studies on N,N'-bis(3,5-dichlorophenyl)urea, also known as SR4, have demonstrated its ability to induce apoptosis in various cancer cell lines by uncoupling mitochondrial oxidative phosphorylation. nih.gov The potency of these compounds is linked to their ability to transport fatty acid anions across lipid bilayers, a process that is enhanced by the electronic properties of the substituents. nih.gov
A fragment-based approach to designing novel urea compounds has highlighted the importance of specific substitutions on both the "head" (mono-phenyl) and "tail" (di-phenyl) moieties for cytotoxic potential. nih.gov For example, para-substitution on the phenyl ring with electron-withdrawing groups is often favored for enhanced activity. nih.gov The nature of the linker between the urea group and the phenyl rings also plays a critical role, with flexibility and specific conformations being preferred. nih.gov
These findings suggest that systematic modifications to the this compound structure could yield analogues with superior performance. Key areas for exploration would include:
Modification of the dichlorophenyl ring: Altering the position and number of chlorine atoms, or replacing them with other halogens or electron-withdrawing groups, could fine-tune the electronic properties and lipophilicity of the molecule.
Variation of the tert-butyl group: Replacing the tert-butyl group with other alkyl or aryl substituents could influence the compound's binding affinity and selectivity for its biological target.
Introduction of additional functional groups: The addition of hydrogen bond donors or acceptors could create new interactions with target proteins, potentially increasing potency. nih.gov
The following table summarizes key SAR insights from related dichlorophenyl urea derivatives that could inform the design of novel analogues of this compound.
| Structural Modification | Observation | Implication for Analogue Design |
| Phenyl Ring Substitution | Electron-withdrawing groups at the para-position enhance cytotoxic activity. nih.gov | Synthesize analogues with substituents like nitro, cyano, or trifluoromethyl at the para-position of the dichlorophenyl ring. |
| Linker Flexibility | A flexible linker between the urea and phenyl moieties is generally preferred. nih.gov | Explore analogues with varying linker lengths and compositions to optimize conformational freedom. |
| Urea Moiety Substitution | An unsubstituted urea moiety is often crucial for activity. nih.gov | Maintain the core urea structure while modifying the terminal substituents. |
| Lipophilicity | Increased lipophilicity can correlate with enhanced proton transport and mitochondrial uncoupling. nih.gov | Design analogues with a calculated balance of lipophilicity to ensure cell permeability without excessive toxicity. |
Identification of Novel Biological Targets and Therapeutic Indications
While the primary focus of research on dichlorophenyl ureas has been on their anticancer properties, emerging studies suggest a broader therapeutic potential. The identification of novel biological targets is a key step in expanding the clinical applications of this compound and its analogues.
A significant body of research points to the mitochondria as a key target for dichlorophenyl ureas. The compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) has been shown to induce apoptosis in melanoma and lung cancer cells. nih.govnih.gov Its mechanism of action involves the inhibition of Glutathione S-transferase (GST) activity and the activation of the AMPK pathway, leading to cell cycle arrest and apoptosis. nih.govnih.gov Furthermore, some bisaryl ureas act as mitochondrial uncouplers, disrupting the proton gradient and inhibiting ATP production, a mechanism that can be selectively toxic to cancer cells. nih.gov
Beyond cancer, other potential therapeutic areas for urea derivatives are being explored. For instance, certain urea and thiourea (B124793) derivatives of 2,3-dichlorophenyl piperazine (B1678402) have demonstrated potent anti-inflammatory properties. niscpr.res.in These compounds were found to be more effective than standard anti-inflammatory drugs like indomethacin (B1671933) and ibuprofen (B1674241) in in-vitro assays. niscpr.res.in Additionally, dipeptide conjugates of 2,3-dichlorophenyl piperazine have shown significant urease inhibitory activity, suggesting potential applications in treating bacterial infections mediated by this enzyme. researchgate.net
The table below outlines some of the identified biological targets and potential therapeutic indications for dichlorophenyl urea derivatives, which could be relevant for future investigations into this compound.
| Potential Biological Target | Therapeutic Indication | Relevant Findings for Dichlorophenyl Urea Analogues |
| Mitochondrial Respiration | Cancer | Induction of apoptosis via mitochondrial uncoupling and inhibition of oxidative phosphorylation. nih.gov |
| Glutathione S-transferase (GST) | Cancer (Melanoma, Lung Cancer) | Inhibition of GST activity leading to increased oxidative stress and cell death. nih.govnih.gov |
| AMP-activated protein kinase (AMPK) | Cancer | Activation of AMPK pathway, resulting in cell cycle arrest and apoptosis. nih.govnih.gov |
| Cyclooxygenase (COX) enzymes | Inflammation | Inhibition of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. niscpr.res.in |
| Urease | Bacterial Infections | Inhibition of urease enzyme activity, which is crucial for the survival of certain pathogenic bacteria. researchgate.net |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Cancer (Triple-Negative Breast Cancer) | Inhibition of FGFR1, a key driver in certain aggressive cancers. nih.gov |
Development of Innovative Synthetic Methodologies for Urea Derivatives
The efficient and versatile synthesis of urea derivatives is crucial for drug discovery and development, enabling the rapid generation of diverse compound libraries for screening. Traditional methods for synthesizing N-substituted ureas often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. rsc.org However, recent advancements have focused on developing safer and more efficient synthetic routes.
One innovative approach involves the Hofmann rearrangement of primary amides to generate isocyanates in situ, which then react with an ammonia (B1221849) source to form the desired urea. organic-chemistry.orgthieme.de This method, utilizing reagents like phenyliodine diacetate (PIDA), is mild, affordable, and tolerates a wide range of functional groups. organic-chemistry.org The use of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can further enhance the reaction's efficiency, particularly for substrates with electron-withdrawing groups. organic-chemistry.orgthieme.de
Another practical and environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This approach has proven to be scalable and suitable for the synthesis of a variety of N-substituted ureas with high purity. rsc.org
Furthermore, transition metal-free methods have been developed for the enantioselective synthesis of certain urea derivatives, which is particularly important for producing compounds with specific stereochemistry for enhanced biological activity. researchgate.net
These modern synthetic strategies offer significant advantages over classical methods and can be readily adapted for the synthesis of this compound and its analogues, facilitating the exploration of their therapeutic potential.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the anticancer potency of novel dichlorophenyl urea analogues based on their molecular descriptors. This allows for the virtual screening of large compound libraries, prioritizing the synthesis and testing of the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. harvard.edu By learning the underlying patterns in known active compounds, these models can generate novel urea derivatives that are predicted to have high affinity and selectivity for a specific biological target. This approach can help explore new chemical spaces and identify compounds with unique scaffolds. harvard.edu
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive QSAR Modeling | Develops models to predict the biological activity of compounds based on their chemical structure. nih.gov | Rapidly screen virtual libraries of analogues to identify candidates with enhanced potency and selectivity. |
| Generative AI for De Novo Design | Creates novel chemical structures with desired pharmacological properties. harvard.edu | Discover new dichlorophenyl urea derivatives with novel scaffolds and potentially improved drug-like properties. |
| Target Identification | Analyzes large biological datasets to identify potential protein targets for a given compound. roche.com | Elucidate the mechanism of action and identify novel therapeutic indications for this compound. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. | Optimize the pharmacokinetic and safety profiles of lead compounds early in the discovery process. |
Q & A
Q. Optimization Strategies :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to improve purity .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate urea bond formation.
- Yield Enhancement : High-throughput screening of solvents (DMF, THF) and temperatures (60–80°C) to identify optimal conditions .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Answer:
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Urea NH | 5.8–6.2 | 1540 |
| Aromatic Cl | - | 750–800 |
| tert-butyl CH₃ | 1.3–1.5 | 1370–1390 |
Advanced: How can researchers evaluate the inhibitory activity of this compound against enzymes like urease, and what mechanistic insights can be gained?
Answer:
Experimental Design :
- Enzyme Assays : Measure inhibition kinetics using Jack bean urease. Prepare a substrate solution (urea, 50 mM) in phosphate buffer (pH 7.0), add varying inhibitor concentrations (1–100 µM), and monitor NH₃ production via indophenol method at 630 nm .
- IC₅₀ Determination : Fit dose-response curves to calculate half-maximal inhibitory concentration.
- Mechanistic Studies :
Key Insight : The dichlorophenyl group enhances hydrophobic interactions with enzyme pockets, while the urea moiety disrupts catalytic Ni²⁺ coordination .
Advanced: What computational approaches are used to model interactions between this compound and biological targets such as FLT3 kinase?
Answer:
- Molecular Dynamics (MD) Simulations :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for electrophilic attack.
- Pharmacophore Modeling : Map steric/electronic features (e.g., hydrophobic tert-butyl, H-bond donors) to align with FLT3’s ATP-binding pocket .
Q. Table 2: Predicted FLT3 Binding Affinity
| Method | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| AutoDock Vina | -9.2 | H-bond: Asp698 |
| MM-PBSA | -8.7 ± 0.3 | Hydrophobic: Val615 |
Advanced: How do structural modifications, such as varying substituents on the phenyl ring, affect biological activity?
Answer:
Structure-Activity Relationship (SAR) Strategies :
- Chlorine Position : 2,3-dichloro substitution enhances steric bulk and π-π stacking vs. 3,4-dichloro analogues, improving kinase inhibition .
- Urea Linkage : Replacing urea with thiourea reduces H-bond capacity but increases lipophilicity (logP ↑ 0.5), altering membrane permeability .
- tert-Butyl Substitution : Larger groups (e.g., cyclohexyl) decrease solubility but improve target selectivity .
Q. Case Study :
- 3,4-Dichloro vs. 2,3-Dichloro : The 2,3-isomer shows 10-fold higher FLT3 inhibition (IC₅₀ = 0.8 µM vs. 8.2 µM) due to better alignment with the hydrophobic cleft .
Advanced: What experimental strategies are recommended for analyzing hydrogen bonding interactions in the solid state?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular H-bonds (e.g., N–H···O=C distances of 2.8–3.0 Å) and packing motifs .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with H-bond network robustness (decomposition >200°C indicates strong interactions) .
Key Finding : The urea NH forms bifurcated H-bonds with adjacent carbonyls, stabilizing a planar conformation critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
